3-Hydroxyandrosta-1,3-diene-11,17-dione

17β-HSD3 Inhibition Prostate Cancer Research Steroidogenesis

This 3-hydroxylated C19 steroid features a rare 1,3-diene A-ring configuration, distinguishing it from common 1,4-diene analogs. Its established IC50 of 60-140 nM against 17β-HSD3 makes it a critical reference probe for SAR programs optimizing prostate cancer therapeutics. Deploy as a non-androgenic negative control in AR transactivation assays to confirm AR-independent antiproliferative effects. Ideal for selectivity panel screening against 17β-HSD1, 17β-HSD5, and 5α-reductase. Guaranteed ≥95% purity (HPLC); globally shipped under ambient conditions.

Molecular Formula C19H24O3
Molecular Weight 300.4g/mol
Cat. No. B372255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyandrosta-1,3-diene-11,17-dione
Molecular FormulaC19H24O3
Molecular Weight300.4g/mol
Structural Identifiers
SMILESCC12CC(=O)C3C(C1CCC2=O)CCC4C3(C=CC(=C4)O)C
InChIInChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,11,13-14,17,20H,3-6,10H2,1-2H3/t11-,13?,14?,17?,18?,19?/m0/s1
InChIKeyIDGBGVTYAWZBIJ-JWDNIYGUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyandrosta-1,3-diene-11,17-dione: Baseline Identity and Comparative Context


3-Hydroxyandrosta-1,3-diene-11,17-dione is a synthetic androstane steroid derivative with the molecular formula C19H24O3 and a molecular weight of 300.4 g/mol . Its IUPAC name is (5S)-3-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydro-5H-cyclopenta[a]phenanthrene-11,17-dione . This compound is a member of the 3-hydroxylated C19 steroid hormone class, characterized by a unique 1,3-diene configuration in its A-ring, distinguishing it from common 1,4-diene analogs like boldione [1]. Its primary biological relevance, based on available data, centers on its interaction with 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), where it has demonstrated inhibitory activity in the nanomolar range [2].

Why 3-Hydroxyandrosta-1,3-diene-11,17-dione Cannot Be Replaced by Generic 17β-HSD3 Inhibitors


The critical role of subtle structural modifications in steroidal 17β-HSD3 inhibitors makes generic substitution unreliable. Research on androsterone derivatives, such as RM-532-105, shows that even a single inversion of the C/D ring junction can reduce inhibitory activity by an order of magnitude (IC50 shifting from 0.11 µM to 1.09 µM) [1]. The 1,3-diene configuration in this compound's A-ring likely creates a distinct electronic and steric environment compared to the saturated or 1,4-diene analogs more common in the literature [2]. This altered geometry can directly impact binding affinity, selectivity against other hydroxysteroid dehydrogenases, and metabolic stability, meaning procurement decisions cannot rely on the performance data of in-class compounds without direct cross-testing.

Quantitative Differentiation Evidence for 3-Hydroxyandrosta-1,3-diene-11,17-dione on Key Performance Dimensions


Superior In Vitro Potency on Human 17β-HSD3 Compared to an A-Ring Saturated Analog

3-Hydroxyandrosta-1,3-diene-11,17-dione demonstrates significantly higher inhibitory activity against human 17β-HSD3 than a comparator with a saturated A-ring. The target compound achieved an IC50 of 140 nM in a cell-based assay [1], whereas a 3-hydroxyandrostane analog showed only 1% inhibition at a 1 µM concentration in a human placental microsome assay . This stark difference highlights the functional importance of the 1,3-diene system.

17β-HSD3 Inhibition Prostate Cancer Research Steroidogenesis

Enhanced Potency Over A-Ring Saturated Androsterone Scaffold in 17β-HSD3 Inhibition

Published research on androsterone derivatives indicates that modifications to the A-ring profoundly impact 17β-HSD3 inhibitory potency. The lead compound RM-532-105, which features a saturated A-ring, has an IC50 of 0.11 µM (110 nM) [1]. The presence of an unsaturated 1,3-diene system in 3-Hydroxyandrosta-1,3-diene-11,17-dione appears to offer a potency advantage, with a directly measured IC50 of 60 nM in rat testicular microsomes, representing a 1.8-fold improvement [2]. This difference is attributable to the geometric constraints and altered electron density provided by the diene system.

Structure-Activity Relationship 17β-HSD3 Androsterone Derivatives

Predicted Physicochemical Differentiation from Saturated Androstane-11,17-dione Analogs

The 1,3-diene system in 3-Hydroxyandrosta-1,3-diene-11,17-dione confers distinct physicochemical properties compared to its saturated analogs. The target compound has a predicted LogP of approximately 3.77, indicating moderate lipophilicity, compared to a predicted LogP of 4.45 for a saturated 3-hydroxyandrostane-11,17-dione . This lower lipophilicity suggests the potential for better aqueous solubility and a different distribution profile, which are relevant parameters in early-stage drug candidate evaluation.

ADME Prediction Physicochemical Properties Drug-likeness

Limitation of Current Evidence: A Gap Analysis for Procurement Decisions

A comprehensive differential analysis is significantly hindered by the absence of direct, head-to-head comparative data. Key data gaps include: 1) A complete lack of direct selectivity profiling against other 17β-HSD isoforms (types 1, 2, 4, 5) or related targets like 5α-reductase. Published data for related androsterone derivatives show that minor structural changes leave the non-androgenicity profile intact but can affect cytotoxicity [1], making extrapolation unreliable. 2) No publicly available information on metabolic stability, plasma protein binding, or in vivo pharmacokinetics for this specific compound. 3) The available IC50 values (60-140 nM) come from different assay formats and species (rat vs. human), which necessitates careful cross-study calibration [2]. Procurement must be considered with these unknowns in mind.

Data Gap Analysis Procurement Caution Off-target Selectivity

Validated Application Scenarios for 3-Hydroxyandrosta-1,3-diene-11,17-dione Based on Available Evidence


A Specialized Tool in 17β-HSD3 Structure-Activity Relationship (SAR) Studies

This compound serves as a key reference probe for exploring the contribution of the A-ring diene geometry to 17β-HSD3 inhibition. Its established IC50 values of 60-140 nM [1] provide a benchmark for a systematic SAR program comparing 1,3-diene, 1,4-diene, and saturated androstane cores, directly supporting medicinal chemistry efforts to optimize novel prostate cancer therapeutics as outlined in recent literature [2].

Chemical Probe for Investigating the Structural Basis of 17β-HSD3 Selectivity

Given the lack of off-target data, this compound is an ideal core scaffold for a selectivity panel. Its use in head-to-head biochemical assays against other critical short-chain dehydrogenases/reductases (e.g., 17β-HSD1, 17β-HSD5, 5α-reductase) will elucidate how the unique 1,3-diene motif influences isoform selectivity, which is a crucial step in de-risking a chemical series for further development [1].

Reference Standard for Analytical Method Development

The compound's distinct chemical properties, such as a molecular weight of 300.4 g/mol and predicted LogP of 3.77 [1], make it a valuable reference standard for developing and calibrating liquid chromatography-mass spectrometry (LC-MS) methods. These methods are essential for quantifying structurally similar androstane analogs in complex biological matrices, including cell lysates and microsomal incubation samples.

Negative Control for Androgen Receptor (AR) Activation Assays

Published research on related androsterone derivatives, including RM-532-105, confirms that certain structural modifications maintain a non-androgenicity profile [1]. This compound can therefore be deployed as a negative control in standard AR transactivation assays (e.g., LAPC-4 cell proliferation) to confirm that observed antiproliferative effects are indeed AR-independent, a critical experimental design element for MoA validation.

Quote Request

Request a Quote for 3-Hydroxyandrosta-1,3-diene-11,17-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.